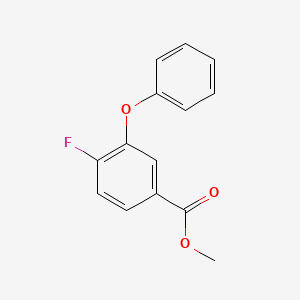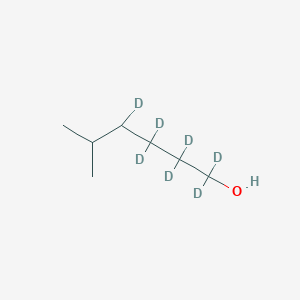
1,1,2,2,3,3,4-Heptadeuterio-5-methylhexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylhexanol-d7: is a deuterated analog of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of 5-Methylhexanol-d7 is C7H9D7O, and it has a molecular weight of 123.24 .
準備方法
Synthetic Routes and Reaction Conditions: 5-Methylhexanol-d7 is typically synthesized through deuterium exchange reactions. One common method involves the reaction of 5-Methylhexanol with deuterated reagents under specific conditions. For example, the synthesis can be carried out using toluene-4-sulfonic acid in methanol at room temperature for about 30 minutes .
Industrial Production Methods: Industrial production of 5-Methylhexanol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuterium incorporation.
化学反応の分析
Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-Methylhexanoic acid.
Reduction: Formation of 5-Methylhexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
科学的研究の応用
5-Methylhexanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Studies: Used as a reference standard and for tracking reaction progress in organic synthesis and catalysis.
Proteomics Research: Utilized in the study of protein structures and interactions.
Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterated compounds.
Environmental Studies: Used to study the environmental fate and transport of deuterated compounds.
作用機序
The mechanism of action of 5-Methylhexanol-d7 is primarily related to its use as a labeled compound in various studies. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in different environments. This labeling helps in understanding molecular targets and pathways involved in various chemical and biological processes .
類似化合物との比較
5-Methylhexanol: The non-deuterated analog with similar chemical properties but without the distinct NMR signals provided by deuterium.
4-Methyl-1-pentanol: Another aliphatic alcohol with a similar structure but different branching.
3-Methyl-1-pentanol: Similar to 5-Methylhexanol but with the methyl group at a different position.
Uniqueness: 5-Methylhexanol-d7 is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where tracking and identification of compounds are crucial .
特性
分子式 |
C7H16O |
|---|---|
分子量 |
123.24 g/mol |
IUPAC名 |
1,1,2,2,3,3,4-heptadeuterio-5-methylhexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D,6D2 |
InChIキー |
ZVHAANQOQZVVFD-JSWVBPQOSA-N |
異性体SMILES |
[2H]C(C(C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
正規SMILES |
CC(C)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



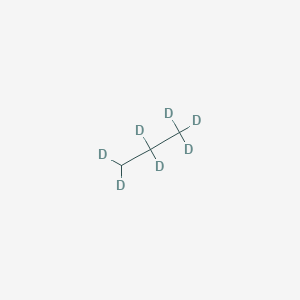
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)
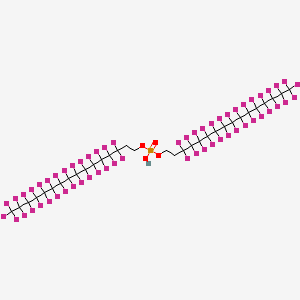

![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

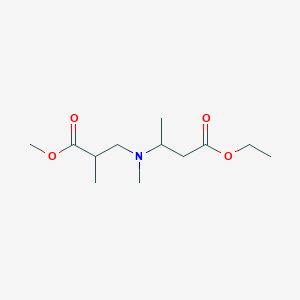

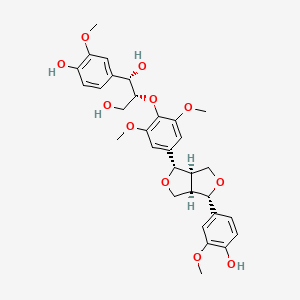
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
